molecular formula C28H28N4O2S B11610368 4,4'-[(5-methylthiophen-2-yl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

4,4'-[(5-methylthiophen-2-yl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

Cat. No.: B11610368
M. Wt: 484.6 g/mol
InChI Key: DCKMIMBFLXFUSV-UHFFFAOYSA-N
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Description

4,4’-[(5-methylthiophen-2-yl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) is a complex organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a unique structure with a thiophene ring and two pyrazolone moieties, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(5-methylthiophen-2-yl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) typically involves the reaction of 5-methylthiophene-2-carbaldehyde with 1,5-dimethyl-2-phenyl-3-pyrazolone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4’-[(5-methylthiophen-2-yl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or pyrazolone rings are replaced by other groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction can lead to thiophene derivatives with altered electronic properties .

Scientific Research Applications

4,4’-[(5-methylthiophen-2-yl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a therapeutic agent. Its pyrazolone moieties are known to exhibit anti-inflammatory and analgesic properties.

    Medicine: The compound is investigated for its potential use in drug development. Its ability to interact with various biological targets makes it a promising candidate for the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4,4’-[(5-methylthiophen-2-yl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyrazolone moieties can inhibit the activity of certain enzymes, leading to anti-inflammatory and analgesic effects. Additionally, the thiophene ring can interact with specific receptors in the body, modulating their activity and contributing to the compound’s therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,4’-[(5-methylthiophen-2-yl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) lies in its combination of a thiophene ring and pyrazolone moieties. This structure imparts distinct electronic properties and allows for a wide range of chemical reactions. Additionally, the compound’s potential therapeutic applications make it a valuable subject for further research .

Properties

Molecular Formula

C28H28N4O2S

Molecular Weight

484.6 g/mol

IUPAC Name

4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(5-methylthiophen-2-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C28H28N4O2S/c1-18-16-17-23(35-18)26(24-19(2)29(4)31(27(24)33)21-12-8-6-9-13-21)25-20(3)30(5)32(28(25)34)22-14-10-7-11-15-22/h6-17,26H,1-5H3

InChI Key

DCKMIMBFLXFUSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C

Origin of Product

United States

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